6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves the chlorination of pyrimidine derivatives followed by the introduction of the methylsulfonyl group. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include sulfone and sulfide derivatives.
Scientific Research Applications
6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is known to affect the expression and activity of inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine
- 4-Chloro-2-(methylsulfonyl)pyrimidine
- 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
Uniqueness
6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a methylsulfonyl group on the pyrimidine ring makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development .
Properties
CAS No. |
7251-25-4 |
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Molecular Formula |
C6H6ClN3O3S |
Molecular Weight |
235.65 g/mol |
IUPAC Name |
6-chloro-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C6H6ClN3O3S/c1-14(12,13)6-9-3(5(8)11)2-4(7)10-6/h2H,1H3,(H2,8,11) |
InChI Key |
QZZSWIZEGJFXRP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)Cl)C(=O)N |
Origin of Product |
United States |
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